1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine
Description
Properties
Molecular Formula |
C12H22N4 |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
1-(5-cyclopentyl-2-methyl-1,2,4-triazol-3-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C12H22N4/c1-4-10(13-2)12-14-11(15-16(12)3)9-7-5-6-8-9/h9-10,13H,4-8H2,1-3H3 |
InChI Key |
NHKFBAPHHVLYKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC(=NN1C)C2CCCC2)NC |
Origin of Product |
United States |
Preparation Methods
Triazole Core Construction via Cyclocondensation Reactions
The 1,2,4-triazole ring system is typically synthesized through cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For the target compound, the 3-cyclopentyl and 1-methyl substituents suggest the use of cyclopentyl hydrazine and methylating agents. A plausible route involves reacting cyclopentyl hydrazine with a β-ketoester or nitrile derivative under acidic or basic conditions.
For example, InCl₃-catalyzed MCRs have proven effective for constructing pyrazole-triazole hybrids. While this method specifically targets pyrano[2,3-c]pyrazoles, its principles are transferable. Mixing ethyl acetoacetate, hydrazine hydrate, methyl benzoylformate, and malononitrile in 50% EtOH under ultrasound irradiation (40°C, 20 min) yields fused heterocycles in 80–95% yields. Adapting this protocol, cyclopentyl hydrazine could replace hydrazine hydrate, with malononitrile facilitating cyclization to form the triazole ring.
Functionalization of the Triazole Scaffold
Introduction of the Cyclopentyl Group
The 3-cyclopentyl substituent may be introduced via nucleophilic substitution or transition metal-catalyzed coupling. Palladium-mediated cross-coupling reactions, as demonstrated in aryl triazole syntheses, offer a viable approach. For instance, Buchwald-Hartwig amination using Pd₂(dba)₃ and Xantphos with Cs₂CO₃ in 1,4-dioxane at 90°C enables the coupling of aryl halides with amines. Applying this method, a brominated triazole intermediate could react with cyclopentylmagnesium bromide under Suzuki-Miyaura conditions to install the cyclopentyl moiety.
N-Methylation of the Triazole Ring
The 1-methyl group on the triazole is likely introduced via alkylation. Methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) selectively methylates the triazole’s nitrogen. For example, methylation of 1H-1,2,4-triazol-3-amine with methyl iodide in DMF at 50°C achieves quantitative conversion.
Synthesis of the N-Methylpropan-1-Amine Side Chain
The propan-1-amine side chain with an N-methyl group can be appended through reductive amination or nucleophilic substitution.
Reductive Amination
Reacting a ketone precursor (e.g., 3-oxopentanenitrile) with methylamine in the presence of NaBH₃CN or H₂/Pd-C yields the secondary amine. For instance, NaBH₃CN-mediated reductive amination in methanol at room temperature achieves 85–90% yields for analogous structures.
Alkylation of Amines
Alternatively, alkylation of methylamine with a bromopropane derivative (e.g., 1-bromo-3-chloropropane) under basic conditions (K₂CO₃, DMF, 80°C) forms the N-methylpropan-1-amine moiety. This method is exemplified in the synthesis of tert-butyl (3-(methylamino)propyl)carbamate, yielding 76% product.
Convergent Synthesis Strategies
A convergent approach involves separately synthesizing the triazole core and amine side chain, followed by coupling.
Amide Bond Formation
Though the target compound lacks an amide, triphosgene-mediated coupling is applicable for introducing nitrogen-based linkages. For example, reacting a carboxylic acid derivative of the triazole with N-methylpropan-1-amine in the presence of triphosgene and Et₃N in THF at 70°C forms the desired bond.
Optimization of Reaction Conditions
Critical parameters influencing yield and selectivity include catalyst choice, solvent, temperature, and reaction time.
Table 1: Representative Reaction Conditions for Key Steps
Challenges and Mitigation Strategies
- Regioselectivity in triazole formation : Use of directing groups (e.g., methyl) ensures proper orientation during cyclization.
- Side reactions during alkylation : Employing bulky bases (e.g., Cs₂CO₃) minimizes over-alkylation.
- Low coupling efficiency : Ultrasonic irradiation enhances reaction rates and yields in MCRs.
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or triazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole or amine derivatives.
Scientific Research Applications
1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and amine groups may play a crucial role in binding to these targets, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on the Triazole Core
The triazole ring’s substituents critically influence physicochemical properties and bioactivity. Below is a comparative analysis:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylpropan-1-amine, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves cyclocondensation of triazole precursors with cyclopentyl and propan-1-amine derivatives. Key parameters include:
- Temperature control : Maintaining 60–80°C to prevent side reactions (e.g., decomposition of triazole intermediates) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Use of Cu(I) catalysts for click chemistry-derived triazole formation, improving regioselectivity .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of cyclopentyl derivatives to minimize byproducts .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Answer : A multi-technique approach is critical:
- NMR spectroscopy : H and C NMR identify functional groups (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, methylamine protons at δ 2.3–2.7 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 265.2) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonds stabilizing the triazole core) .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?
- Answer :
- Variable-temperature NMR : Assess dynamic effects (e.g., rotameric equilibria in the methylpropan-1-amine chain) by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to confirm connectivity, especially in overlapping cyclopentyl signals .
- Computational NMR prediction : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian 09 with B3LYP/6-311G++(d,p)) to validate assignments .
Q. What computational strategies are effective for predicting the compound’s reactivity and intermolecular interactions?
- Answer :
- Density Functional Theory (DFT) :
- Bond length/angle analysis : Triazole N–N bonds (~1.31 Å) and cyclopentyl C–C bond angles (~109°) correlate with steric strain .
- Electrostatic potential mapping : Identify nucleophilic/electrophilic sites (e.g., amine group as a hydrogen bond donor) for docking studies .
- Molecular dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO mixtures) to predict solubility and aggregation behavior .
Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks affecting biological activity?
- Answer :
- Single-crystal X-ray diffraction : Use SHELXL for refinement to detect weak interactions (e.g., C–H⋯N bonds between triazole and amine groups) .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., 12% H-bonding, 30% van der Waals) to prioritize functional group modifications .
Q. What methodologies are recommended for elucidating the compound’s mechanism of action in biological systems?
- Answer :
- In vitro enzyme assays : Screen against kinase or protease targets using fluorescence-based substrates (e.g., FRET peptides) to identify inhibition patterns .
- Molecular docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., CDK2) using flexible side-chain sampling to predict binding affinities .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, K) of target binding to validate computational predictions .
Q. How should researchers address discrepancies in pharmacological data (e.g., variable IC values across studies)?
- Answer :
- Dose-response standardization : Use a unified assay protocol (e.g., 72-hour incubation, 10% FBS media) to minimize variability .
- Metabolite profiling (LC-MS) : Check for in situ degradation products (e.g., oxidation of the cyclopentyl group) that may alter activity .
- Structural analogs : Synthesize derivatives (e.g., replacing N-methyl with ethyl) to isolate structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
